molecular formula C9H8BrNO2 B2501915 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 1267046-10-5

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Número de catálogo B2501915
Número CAS: 1267046-10-5
Peso molecular: 242.072
Clave InChI: KLZJMDMPVXMRJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, commonly known as BOD, is a heterocyclic organic compound that has gained significant attention in scientific research. BOD belongs to the oxazepine family and is synthesized through various methods.

Aplicaciones Científicas De Investigación

Kinase Inhibitor Development

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has been identified as a critical intermediate in the process development and scale-up of a benzoxazepine-containing kinase inhibitor. This compound contributes to the scalable synthesis of kinase inhibitors, highlighting its utility in the development of treatments for diseases modulated by kinase activity. The described process involved the preparation and scaling up of key intermediates, demonstrating the compound's role in facilitating the synthesis of complex molecules with potential therapeutic applications (S. Naganathan et al., 2015).

Novel Synthesis Methods

Research on novel synthesis methods of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones from Baylis–Hillman derivatives via reductive cyclization highlights the compound's role in organic synthesis. This approach provides a simplified pathway to generate novel derivatives, emphasizing the compound's importance in the creation of new chemical entities with potential biological activities (M. Bakthadoss & G. Murugan, 2009).

Protein-Tyrosine Kinase Inhibitors

The compound has also been used in the synthesis and activity evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase (PTK) inhibitors. These studies demonstrate its utility in generating compounds that exhibit inhibitory activities against protein-tyrosine kinases, crucial for developing new therapeutic agents for cancer treatment (Ning Li et al., 2017).

Fungicidal Activity

Research into the design, synthesis, and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrates the compound's potential in agriculture. The development of these analogues showcases the compound's application in creating effective fungicides for crop protection, contributing to the management of plant diseases (Dongyan Yang et al., 2017).

Propiedades

IUPAC Name

7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZJMDMPVXMRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267046-10-5
Record name 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.